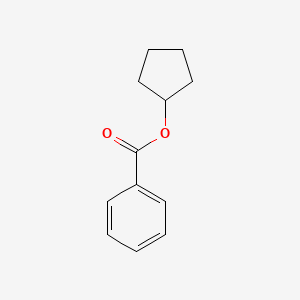
4-(10-Methylundecyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10-Methylundecyl)benzenesulfonic acid is an organosulfur compound with the formula C18H30O3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various industrial applications due to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(10-Methylundecyl)benzenesulfonic acid is typically synthesized through the Friedel–Crafts alkylation of benzene with propylene tetramer, followed by sulfonation . The reaction involves the following steps:
Alkylation: Benzene is alkylated with propylene tetramer using a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the sulfonation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt .
Chemical Reactions Analysis
Types of Reactions
4-(10-Methylundecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.
Desulfonation: The sulfonation can be reversed at high temperatures (above 220°C).
Dehydration: Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or oleum is used for sulfonation.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
Scientific Research Applications
4-(10-Methylundecyl)benzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: Employed in the synthesis of bioactive compounds and as a surfactant in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical drugs as a surfactant and emulsifying agent.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl-, branched primarily involves its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with nonpolar substances, allowing it to reduce surface tension and emulsify oils and fats . This makes it effective in cleaning and detergent applications.
Comparison with Similar Compounds
Similar Compounds
Linear Alkylbenzene Sulfonates (LAS): These are similar in structure but have a linear alkyl chain instead of a branched one.
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group instead of a long alkyl chain.
Uniqueness
4-(10-Methylundecyl)benzenesulfonic acid is unique due to its branched alkyl chain, which provides superior tolerance to hard water and better foaming properties compared to linear alkylbenzene sulfonates . the branched structure also makes it less biodegradable, which has led to environmental concerns .
Properties
CAS No. |
68411-32-5 |
|---|---|
Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(10-methylundecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |
InChI Key |
NLIZZNXFRGDAMS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















